Methyl 2-nitro-6-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S. It is known for its unique physical and chemical properties, including its solubility, melting point, and stability. This compound is widely used in scientific experiments due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-6-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to boiling and maintained under reflux conditions to complete the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-6-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 2-nitro-6-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfamoylbenzoate: Similar in structure but lacks the nitro group.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a nitro group.
Methyl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group.
Uniqueness
Methyl 2-nitro-6-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and physical properties. These functional groups allow the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8N2O6S |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
methyl 2-nitro-6-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)7-5(10(12)13)3-2-4-6(7)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |
InChI Key |
WABKXUCDAPTFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.